molecular formula C11H15ClN2 B1450958 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 2826-95-1

2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B1450958
CAS No.: 2826-95-1
M. Wt: 210.7 g/mol
InChI Key: QGPZUMRNTJFXOL-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and this particular derivative features a methyl group at the 2-position of the indole ring and an ethanamine group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

  • Indole Synthesis: The starting material, 2-methylindole, can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with acetone.

  • Amination: The indole ring is then subjected to amination to introduce the ethanamine group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

  • Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the ethanamine group to an amine oxide or other oxidized forms.

  • Reduction: Reduction reactions can reduce the indole ring or the ethanamine group, leading to different derivatives.

  • Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Halogenating agents like bromine or iodine, and alkylating agents like alkyl halides, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Reduced indole derivatives and ethanamines.

  • Substitution Products: Halogenated indoles and alkylated indoles.

Scientific Research Applications

2-(2-Methyl-1H-indol-3-yl)ethanamine hydrochloride has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases, including cancer and microbial infections.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(2-Methyl-1H-indol-3-yl)ethanamine hydrochloride is similar to other indole derivatives, but its unique structural features, such as the methyl group and the ethanamine moiety, distinguish it from others. Some similar compounds include:

  • Indole-3-acetic acid: A naturally occurring plant hormone with various biological activities.

  • Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.

  • 5-Hydroxyindole-3-acetic acid: A metabolite of serotonin involved in neurotransmission.

These compounds share the indole core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5,13H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPZUMRNTJFXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182512
Record name 2-Methyl-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-95-1
Record name 1H-Indole-3-ethanamine, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2826-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indole-3-ethylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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